REACTION_CXSMILES
|
CN(C)CCN(C)C.[Li]CCCC.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.CN([CH:25]=[O:26])C.Cl>C1CCCCC1>[Cl:14][C:15]1[CH:20]=[C:19]([CH:25]=[O:26])[C:18]([SH:21])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
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10.44 mL
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Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
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Name
|
|
Quantity
|
43.22 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
2.94 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring over 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The resulting tan slurry was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
chilled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting gummy slurry was stirred at room temperature for 30 hours
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Duration
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30 h
|
Type
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ADDITION
|
Details
|
was added to the reaction mixture until the pH
|
Type
|
ADDITION
|
Details
|
During this addition
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Type
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TEMPERATURE
|
Details
|
the mixture warmed
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
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Details
|
(filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
yielding a clear red-brown oil
|
Type
|
CUSTOM
|
Details
|
This oil was triturated with hexanes yielding a red-brown semisolid
|
Type
|
CUSTOM
|
Details
|
This semisolid was purified by plug flash chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:1, hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(C=O)=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.858 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |